molecular formula C8H11NO2 B13465668 2-(Pyridin-2-yl)propane-1,2-diol

2-(Pyridin-2-yl)propane-1,2-diol

Cat. No.: B13465668
M. Wt: 153.18 g/mol
InChI Key: CUGUSHOYVJIGDH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propane-1,2-diol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring a propane-1,2-diol moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)propane-1,2-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-picoline with formaldehyde under controlled conditions to yield the desired diol . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized parameters for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)propane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)propane-1,3-diol: This compound has a similar structure but with the hydroxyl groups positioned differently.

    2-(Pyridin-2-yl)ethanol: A simpler compound with one hydroxyl group attached to the ethyl chain.

    2-(Pyridin-2-yl)methanol: Another related compound with a single hydroxyl group attached to the methyl chain.

Uniqueness

2-(Pyridin-2-yl)propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which allows for distinct chemical reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-pyridin-2-ylpropane-1,2-diol

InChI

InChI=1S/C8H11NO2/c1-8(11,6-10)7-4-2-3-5-9-7/h2-5,10-11H,6H2,1H3

InChI Key

CUGUSHOYVJIGDH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=N1)O

Origin of Product

United States

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